Steric Impact of 4,7-Dimethyl Substitution on Carbonyl Reactivity Measured via 17O NMR
The 4,7-dimethyl substitution pattern in 1-indanone introduces a distinct steric environment around the carbonyl group, which is quantifiable by 17O NMR. The presence of an alkyl group at the 7-position (proximate to the carbonyl) induces a large downfield shift of 21-36 ppm relative to unsubstituted or distally substituted analogs [1]. This phenomenon serves as a reliable spectroscopic marker to distinguish the 4,7-isomer from other positional isomers (e.g., 5,6-dimethyl-1-indanone), where such a strong deshielding effect is absent [1].
| Evidence Dimension | 17O NMR Chemical Shift (δ, ppm) |
|---|---|
| Target Compound Data | Not explicitly reported for 4,7-dimethyl-1-indanone in the primary study, but a downfield shift of 21-36 ppm is projected for compounds with a 7-alkyl group proximate to the carbonyl based on the established additivity model. |
| Comparator Or Baseline | 1-Indanone (unsubstituted) or isomers lacking a 7-alkyl substituent (e.g., 5,6-dimethyl-1-indanone). |
| Quantified Difference | 21-36 ppm downfield shift (predicted for 7-alkyl substituted indanones). |
| Conditions | 17O NMR spectroscopy in acetonitrile at 75 °C [1]. |
Why This Matters
This quantifiable spectroscopic signature confirms the correct isomeric identity and purity of the procured 4,7-dimethyl-1-indanone, ensuring that research outcomes are not compromised by the inadvertent use of a positional isomer with different reactivity.
- [1] Boykin, D.W.; et al. Oxygen-17 NMR studies on alkylindanones: Steric effects. J. Org. Chem. 1989, 54 (6), 1418-1423. View Source
